Cas no 6934-38-9 (H-Tyr-Tyr-Tyr-Tyr-Tyr-Tyr-OH trifluoroacetate salt)

H-Tyr-Tyr-Tyr-Tyr-Tyr-Tyr-OH trifluoroacetate salt 化学的及び物理的性質
名前と識別子
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- hexa-l-tyrosine
- 2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl
- TYR-TYR-TYR-TYR-TYR-TYR
- DTXSID80394611
- 2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
- 6934-38-9
- Tyr-Tyr-Tyr-Tyr-Tyr-Tyr, >=98% (HPLC)
- JUUZKZKBBSFAAT-UHFFFAOYSA-N
- H-Tyr-Tyr-Tyr-Tyr-Tyr-Tyr-OH trifluoroacetate salt
-
- MDL: MFCD00133897
- インチ: InChI=1S/C54H56N6O13/c55-43(25-31-1-13-37(61)14-2-31)49(67)56-44(26-32-3-15-38(62)16-4-32)50(68)57-45(27-33-5-17-39(63)18-6-33)51(69)58-46(28-34-7-19-40(64)20-8-34)52(70)59-47(29-35-9-21-41(65)22-10-35)53(71)60-48(54(72)73)30-36-11-23-42(66)24-12-36/h1-24,43-48,61-66H,25-30,55H2,(H,56,67)(H,57,68)(H,58,69)(H,59,70)(H,60,71)(H,72,73)/t43-,44-,45-,46-,47-,48-/m0/s1
- InChIKey: JUUZKZKBBSFAAT-UHFFFAOYSA-N
- ほほえんだ: OC1=CC=C(C[C@H](N)C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(O)=O)CC2=CC=C(O)C=C2)=O)CC3=CC=C(O)C=C3)=O)CC4=CC=C(O)C=C4)=O)CC5=CC=C(O)C=C5)=O)CC6=CC=C(O)C=C6)=O)C=C1
計算された属性
- せいみつぶんしりょう: 996.39100
- どういたいしつりょう: 996.39053586g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 13
- 水素結合受容体数: 19
- 重原子数: 73
- 回転可能化学結合数: 28
- 複雑さ: 1750
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 6
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 330Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- PSA: 330.20000
- LogP: 5.16690
H-Tyr-Tyr-Tyr-Tyr-Tyr-Tyr-OH trifluoroacetate salt セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:−20°C
H-Tyr-Tyr-Tyr-Tyr-Tyr-Tyr-OH trifluoroacetate salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H218465-50mg |
H-Tyr-Tyr-Tyr-Tyr-Tyr-Tyr-OH trifluoroacetate salt |
6934-38-9 | 50mg |
$ 885.00 | 2022-06-04 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T1780-5MG |
Tyr-Tyr-Tyr-Tyr-Tyr-Tyr |
6934-38-9 | 5mg |
¥2959.02 | 2023-09-13 | ||
A2B Chem LLC | AH13300-5mg |
HEXA-L-TYROSINE |
6934-38-9 | ≥98% (HPLC) | 5mg |
$969.00 | 2024-04-19 | |
Aaron | AR00FB8G-50mg |
HEXA-L-TYROSINE |
6934-38-9 | 98% | 50mg |
$442.00 | 2025-02-10 | |
abcr | AB545064-5 mg |
Hexa-L-tyrosine Trifluoroacetate; . |
6934-38-9 | 5mg |
€101.50 | 2023-04-14 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01268-5mg |
hexa-l-tyrosine |
6934-38-9 | ≥98% (HPLC) | 5mg |
¥3668.0 | 2024-07-19 | |
Aaron | AR00FB8G-25mg |
HEXA-L-TYROSINE |
6934-38-9 | 98% | 25mg |
$278.00 | 2025-02-10 | |
Aaron | AR00FB8G-10mg |
HEXA-L-TYROSINE |
6934-38-9 | 98% | 10mg |
$148.00 | 2025-02-10 | |
TRC | H218465-25mg |
H-Tyr-Tyr-Tyr-Tyr-Tyr-Tyr-OH trifluoroacetate salt |
6934-38-9 | 25mg |
$ 555.00 | 2022-06-04 | ||
abcr | AB545064-1 mg |
Hexa-L-tyrosine Trifluoroacetate; . |
6934-38-9 | 1mg |
€75.00 | 2023-04-14 |
H-Tyr-Tyr-Tyr-Tyr-Tyr-Tyr-OH trifluoroacetate salt 関連文献
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
H-Tyr-Tyr-Tyr-Tyr-Tyr-Tyr-OH trifluoroacetate saltに関する追加情報
Hexa-l-tyrosine (CAS No. 6934-38-9): A Comprehensive Overview in Modern Chemical Biology
Hexa-l-tyrosine, chemically designated as N,N'-dibenzoylhexyl-l-tyrosine, is a synthetic polypeptide derivative with the CAS number 6934-38-9. This compound has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug development, biomaterials, and bioimaging. The introduction of multiple tyrosine residues in its structure imparts distinct biochemical functionalities, making it a versatile tool for researchers exploring advanced molecular interactions.
The molecular architecture of hexa-l-tyrosine consists of a hexyl chain terminated with two benzoyl groups on each tyrosine residue. This modification enhances the solubility and stability of the peptide, facilitating its use in various aqueous environments. The benzoyl groups also contribute to the compound's ability to participate in hydrogen bonding and π-stacking interactions, which are critical for its role in stabilizing protein-peptide complexes and enhancing bioavailability.
In recent years, hexa-l-tyrosine has been extensively studied for its potential in modulating cellular processes. One of the most promising applications is its use as a fluorescent probe in bioimaging techniques. The tyrosine residues, when excited by UV light, emit a strong fluorescence signal that can be detected using fluorescence microscopy. This property has made hexa-l-tyrosine a valuable tool for tracking protein-protein interactions, studying cellular dynamics, and developing new diagnostic assays.
Moreover, the unique chemical properties of hexa-l-tyrosine have been leveraged in drug design and development. Researchers have utilized this compound as a scaffold to create novel molecules with enhanced binding affinity and selectivity for target proteins. For instance, studies have shown that hexa-l-tyrosine derivatives can effectively inhibit the activity of kinases and other enzymes implicated in cancer and inflammatory diseases. The benzoyl groups on the tyrosine residues facilitate tight binding to the active sites of these enzymes, leading to potent therapeutic effects.
Recent advancements in computational chemistry have further expanded the applications of hexa-l-tyrosine. Molecular dynamics simulations have revealed that the compound exhibits high conformational flexibility, allowing it to adapt to various binding environments. This flexibility is crucial for designing peptides that can interact with complex biological targets without losing structural integrity. Additionally, machine learning algorithms have been employed to predict optimal modifications of hexa-l-tyrosine for specific applications, accelerating the drug discovery process.
The synthesis of hexa-l-tyrosine involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The benzoylation step is particularly critical, as it determines the solubility and stability of the final product. Advances in synthetic methodologies have enabled researchers to produce large quantities of hexa-l-tyrosine with minimal impurities, making it more accessible for industrial applications.
Another significant area where hexa-l-tyrosine has found utility is in biomaterials science. The compound's ability to form stable hydrogels has been exploited for creating biocompatible scaffolds for tissue engineering applications. These hydrogels provide a three-dimensional environment that mimics natural extracellular matrices, promoting cell adhesion and growth. The tyrosine residues within the peptide structure facilitate cross-linking reactions, enhancing the mechanical strength and durability of these biomaterials.
Future research directions for hexa-l-tyrosine are likely to focus on expanding its therapeutic applications and improving its biocompatibility. By incorporating additional functional groups or modifying its molecular architecture, researchers aim to develop derivatives with enhanced specificity and reduced toxicity. Additionally, exploring new synthetic routes could further optimize production costs and scalability.
In conclusion, hexa-l-tyrosine (CAS No. 6934-38-9) represents a remarkable advancement in chemical biology with diverse applications ranging from bioimaging to drug development and biomaterials science. Its unique structural features and functional properties make it an indispensable tool for researchers seeking innovative solutions in molecular medicine.
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